molecular formula C8H3ClF4O2 B14026679 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid

4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid

Katalognummer: B14026679
Molekulargewicht: 242.55 g/mol
InChI-Schlüssel: KCTSMXDPXDHBEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto the benzoic acid core. One common method involves the use of halogenation reactions where the benzene ring is substituted with chlorine and fluorine atoms. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using controlled reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzoic alcohol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, benzoic alcohols, and complex organic molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with target molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the chloro group.

    4-Chloro-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of the trifluoromethyl group.

    4-(Trifluoromethyl)benzoic acid: Lacks both the chloro and fluoro groups.

Uniqueness

4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C8H3ClF4O2

Molekulargewicht

242.55 g/mol

IUPAC-Name

4-chloro-5-fluoro-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-4(8(11,12)13)3(7(14)15)1-6(5)10/h1-2H,(H,14,15)

InChI-Schlüssel

KCTSMXDPXDHBEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.